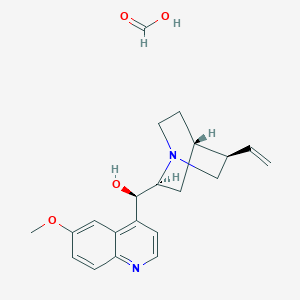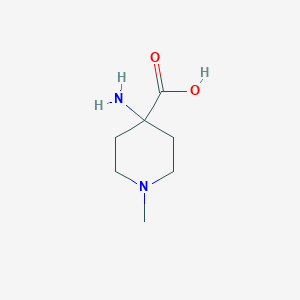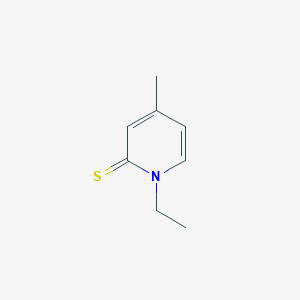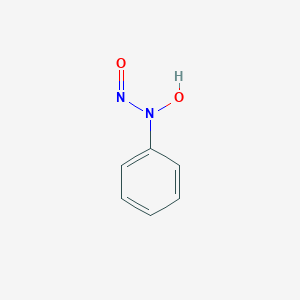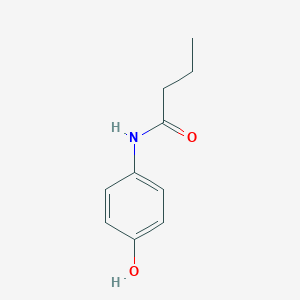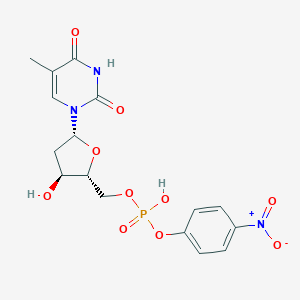
p-Nitrophenyl thymidine 5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP) is a synthetic compound that has been widely used in scientific research for its ability to mimic natural nucleotides. It is a modified form of thymidine, a building block of DNA, with a nitrophenyl group attached to the 5' position of the sugar ring. This modification allows for easy detection and quantification of the compound, making it a useful tool for studying DNA synthesis and repair.
Wissenschaftliche Forschungsanwendungen
Affinity for Phosphodiesterases
- p-Nitrophenyl esters of thymidine phosphates, including p-Nitrophenyl thymidine 5'-monophosphate, demonstrate significant affinity for phosphodiesterases. Research indicates that such compounds can act as competitive inhibitors for snake venom phosphodiesterase and spleen phosphodiesterase, impacting the enzyme's hydrolysis ability (Jones, Niwas, Tanaka, & Walker, 1986).
Substrate Recognition in Enzymatic Processes
- Studies have shown that analogs of thymidine-5'-monophosphate, including the p-nitrophenylester form, are recognized differently by various phosphohydrolases. This variance in substrate recognition can be crucial for understanding enzyme specificity and developing targeted biochemical applications (Roesler & Jastorff, 1978).
Biochemical Characterization in Biological Systems
- p-Nitrophenyl 5'-thymidine monophosphate has been used to study and characterize ecto-nucleotide pyrophosphatase/phosphodiesterase activities in various biological systems, such as rat platelets and cardiac tissues. This research is vital for understanding nucleotide hydrolysis and signaling in these systems (Fürstenau, Trentin, Barreto-Chaves, & Sarkis, 2006).
Investigation of Inhibitors for Nucleotide Pyrophosphatase/Phosphodiesterase
- Research involving p-nitrophenyl 5'-thymidine monophosphate has led to the identification and development of potent inhibitors for nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an enzyme controlling extracellular nucleotide levels. This is significant for understanding and potentially manipulating extracellular nucleotide signaling (Chang et al., 2014).
Eigenschaften
CAS-Nummer |
16562-50-8 |
|---|---|
Produktname |
p-Nitrophenyl thymidine 5'-monophosphate |
Molekularformel |
C16H18N3O10P |
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate |
InChI |
InChI=1S/C16H18N3O10P/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22)/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
RWOAVOYBVRQNIZ-BFHYXJOUSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
Andere CAS-Nummern |
16562-50-8 |
Verwandte CAS-Nummern |
26886-08-8 (mono-ammonium salt) |
Synonyme |
p-nitrophenyl 5'-thymidine monophosphate p-nitrophenyl-3'-thymidine-phosphate p-Nph-5'-TMP PNPpT thymidine 5'-4-nitrophenyl phosphate thymidine 5'-4-nitrophenyl phosphate, monosodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)


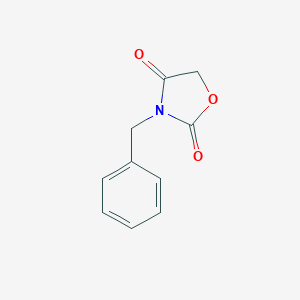
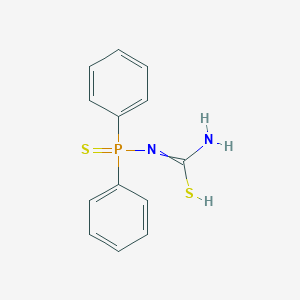

![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)
